molecular formula C10H11ClO3 B13787491 4-Chloro-2-methylphenyl ethyl carbonate CAS No. 930298-23-0

4-Chloro-2-methylphenyl ethyl carbonate

Cat. No.: B13787491
CAS No.: 930298-23-0
M. Wt: 214.64 g/mol
InChI Key: JFVXMJSKJBMRBC-UHFFFAOYSA-N
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Description

4-Chloro-2-methylphenyl ethyl carbonate is an organic compound with a molecular formula of C10H11ClO3 It is a derivative of phenyl ethyl carbonate, where the phenyl ring is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methylphenyl ethyl carbonate can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-methylphenol with ethyl chloroformate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbonate ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylphenyl ethyl carbonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonate ester to alcohols or other reduced forms.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Various substituted phenyl ethyl carbonates, depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-methylphenyl ethyl carbonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in the study of enzyme-catalyzed reactions involving carbonate esters.

    Industry: Utilized in the production of polymers, coatings, and other materials where carbonate esters are required.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylphenyl ethyl carbonate involves its interaction with various molecular targets and pathways. In biological systems, the compound may undergo hydrolysis to release 4-chloro-2-methylphenol and ethanol. The released phenol can then participate in further biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl ethyl carbonate: Similar structure but lacks the methyl group at the 2-position.

    2-Methylphenyl ethyl carbonate: Similar structure but lacks the chlorine atom at the 4-position.

    Phenyl ethyl carbonate: The parent compound without any substituents on the phenyl ring.

Uniqueness

4-Chloro-2-methylphenyl ethyl carbonate is unique due to the presence of both chlorine and methyl substituents on the phenyl ring

Properties

IUPAC Name

(4-chloro-2-methylphenyl) ethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-3-13-10(12)14-9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVXMJSKJBMRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693133
Record name 4-Chloro-2-methylphenyl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930298-23-0
Record name 4-Chloro-2-methylphenyl ethyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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